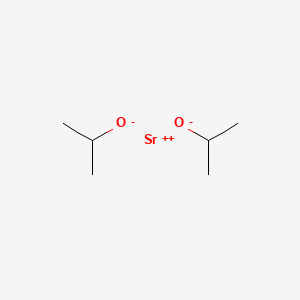

Strontium isopropoxide

Overview

Description

Strontium isopropoxide is an organometallic compound with the chemical formula ( \text{Sr(OCH(CH}_3\text{)}_2\text{)}_2 ). It is a white, moisture-sensitive powder that is soluble in isopropanol. This compound is widely recognized for its role as a catalyst in various chemical reactions, particularly in the ring-opening polymerization of lactides and lactones .

Mechanism of Action

Target of Action

Strontium isopropoxide primarily targets the process of ring-opening polymerization (ROP) of various lactones . It acts as a catalyst or initiator for the polymerization of lactide (LA), ε-caprolactone, δ-valerolactone, δ-caprolactone, and δ-decalactone .

Mode of Action

The mode of action of this compound involves the initiation of polylactide (PLA) chains by its isopropanolate moieties . This enables the synthesis of PLA with tailored molar mass. The high catalyst activity of this compound leads to quantitative monomer conversion after a short polymerization time .

Biochemical Pathways

this compound affects the biochemical pathway of polymerization. It catalyzes the ring-opening polymerization of various lactones, leading to the formation of different polyesters . These polyesters can be used to tailor thermal or mechanical material properties .

Pharmacokinetics

It’s important to note that the catalyst can be retained in the final material . This could potentially influence the bioavailability of this compound.

Result of Action

The result of this compound’s action is the efficient polymerization of various lactones. This leads to the formation of polyesters with tailored molar mass . The polymerization process is characterized by pseudo-first-order kinetics and excellent endgroup fidelity of the polylactide (PLA) with isopropyl and dodecyl α-endgroups .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, long reaction times or high catalyst loadings are usually required for their polymerization . Furthermore, the presence of trace amounts of toxic catalysts based on tin or aluminum in the environment can be a major concern if biomedical applications are intended .

Biochemical Analysis

Biochemical Properties

Strontium isopropoxide plays a significant role in biochemical reactions, particularly as a catalyst in the ring-opening polymerization of lactide and various lactones . It interacts with enzymes and proteins involved in bone remineralization, such as alkaline phosphatase, which is crucial for bone mineralization . The compound’s interaction with these biomolecules enhances its catalytic efficiency and stability, making it a valuable tool in biochemical applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting osteoblastogenesis while inhibiting osteoclastogenesis, which is beneficial for bone health . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with calcium-sensing receptors on bone cells . These interactions lead to increased bone formation and reduced bone resorption, highlighting the compound’s potential in treating bone-related disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of lactide and lactones by forming stable complexes with the monomers, facilitating their conversion into polymers . Additionally, this compound can inhibit or activate enzymes involved in bone metabolism, such as alkaline phosphatase, by binding to their active sites . These molecular interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its catalytic activity can decrease due to degradation or interaction with other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in promoting bone formation and inhibiting bone resorption . Its stability and efficacy may vary depending on the experimental conditions and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes bone formation and improves bone density without causing significant adverse effects . At high doses, this compound can lead to toxicity and adverse effects, such as impaired kidney function and altered calcium metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and calcium-sensing receptors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways contributes to its ability to promote bone formation and inhibit bone resorption, making it a valuable tool in the treatment of bone-related disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by bone cells via calcium-sensing receptors and other transport mechanisms . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution within tissues is influenced by its affinity for bone tissue, leading to its accumulation in areas of active bone remodeling .

Subcellular Localization

This compound’s subcellular localization is primarily within the bone cells, where it interacts with enzymes and receptors involved in bone metabolism . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cells enhances its activity and function, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium isopropoxide can be synthesized through the reaction of strontium metal with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows: [ \text{Sr} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Sr(OCH(CH}_3\text{)}_2\text{)}_2} + \text{H}_2 ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity strontium metal and anhydrous isopropanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting this compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Strontium isopropoxide primarily undergoes substitution reactions. It acts as a catalyst in the ring-opening polymerization of various lactones and lactides. The compound can also react with moisture, leading to hydrolysis.

Common Reagents and Conditions:

Ring-Opening Polymerization: this compound is used as a catalyst in the presence of lactides or lactones. The reaction is typically carried out in an inert solvent such as toluene at room temperature.

Hydrolysis: In the presence of moisture, this compound reacts to form strontium hydroxide and isopropanol.

Major Products:

Ring-Opening Polymerization: The major products are well-defined polyesters with tailored molar masses.

Hydrolysis: The major products are strontium hydroxide and isopropanol

Scientific Research Applications

Strontium isopropoxide has several applications in scientific research:

Chemistry: It is widely used as a catalyst for the ring-opening polymerization of lactides and lactones, enabling the synthesis of polyesters with specific properties.

Biology and Medicine: Due to its role in producing biocompatible polyesters, this compound is used in the development of biodegradable medical implants and drug delivery systems.

Industry: The compound is employed in the production of high-performance materials, including coatings and adhesives

Comparison with Similar Compounds

- Yttrium isopropoxide

- Samarium isopropoxide

- Neodymium isopropoxide

Comparison: Strontium isopropoxide is unique due to its high catalytic activity and ability to produce polyesters with tailored properties. Compared to other similar compounds, such as yttrium isopropoxide and samarium isopropoxide, this compound offers superior performance in the ring-opening polymerization of lactides and lactones. This makes it a preferred choice in applications requiring precise control over polymer properties .

Properties

IUPAC Name |

strontium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHULXNKDWPTSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421995 | |

| Record name | Strontium isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88863-33-6 | |

| Record name | Strontium isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

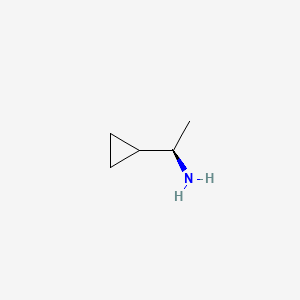

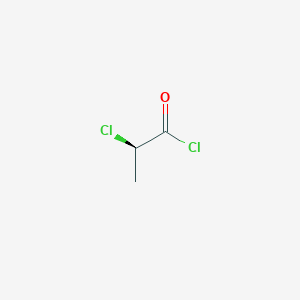

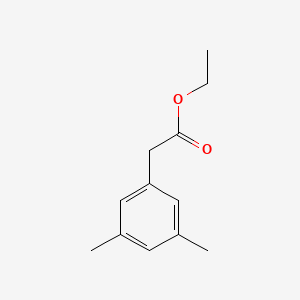

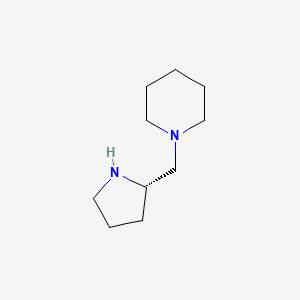

Feasible Synthetic Routes

Q1: How does strontium isopropoxide act as a catalyst in ring-opening polymerization?

A1: this compound acts as an initiator in the ring-opening polymerization of cyclic esters like lactide and lactones. [, ] The isopropoxide groups, acting as initiating groups, attack the carbonyl carbon of the cyclic monomer. [] This nucleophilic attack leads to ring opening and the formation of a new alkoxide species, which can further propagate the polymerization process. The presence of two isopropoxide groups per molecule allows for the growth of two polymer chains simultaneously. []

Q2: How does the addition of a co-initiator like dodecanol affect the polymerization process?

A2: The addition of dodecanol as a co-initiator introduces a second type of initiating group into the system. [] Both the isopropanolate moieties of this compound and the dodecanol molecules can initiate the polymerization of lactide, leading to the formation of polylactide (PLA) chains with either isopropyl or dodecyl α-endgroups. [] This dual initiation allows for greater control over the molar mass and properties of the resulting PLA. []

Q3: How can this compound be incorporated into a hybrid material and what properties does it impart?

A3: this compound serves as a precursor for the synthesis of strontium titanate (SrTiO3) nanoparticles. [] In one study, a hybrid material was formed by first reacting this compound with titanium isopropoxide, followed by hydrolysis and reaction with 2-(methacryloyloxy)ethyl maleate (MMEM). [] This resulted in a SrTiO3 nanoparticle/poly-MMEM hybrid material, where the nanoparticles were chemically bonded to the organic matrix. [] This hybrid material, when dispersed in silicone oil, displayed interesting electrorheological properties, with a yield stress that could be modulated by both the hydrolysis conditions and applied electric field. [] This highlights the potential of this compound in developing advanced materials with tailored functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.